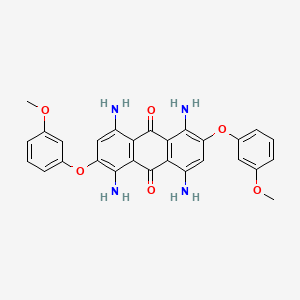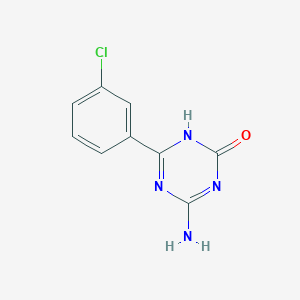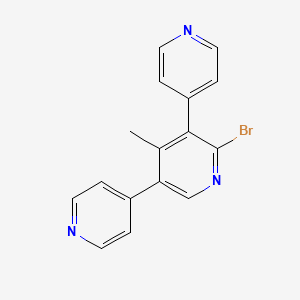
(3-Methanesulfonylphenyl)hydrazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methanesulfonylphenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C8H11ClN2O2S. It is also known under the name Mesulfen.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methanesulfonylphenyl)hydrazine hydrochloride typically involves the reaction of 3-methanesulfonylbenzaldehyde with hydrazine hydrate in the presence of hydrochloric acid . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve efficient and cost-effective production .
化学反応の分析
Types of Reactions: (3-Methanesulfonylphenyl)hydrazine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce hydrazine derivatives.
科学的研究の応用
(3-Methanesulfonylphenyl)hydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is utilized in the manufacturing of pharmaceuticals, agrochemicals, and other industrial products.
作用機序
The mechanism of action of (3-Methanesulfonylphenyl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating enzyme activity and influencing cellular signaling pathways. Further research is needed to fully elucidate the molecular mechanisms underlying its biological activities.
類似化合物との比較
- (S)-(-)-(3-Methanesulfonyl-phenyl)-1-propyl-piperidine
- 4-(3-Methanesulfonylphenyl)-1-propyl-piperidine
Comparison: Compared to these similar compounds, (3-Methanesulfonylphenyl)hydrazine hydrochloride exhibits unique properties and applications . For instance, it has distinct chemical reactivity and biological activities that make it suitable for specific research and industrial purposes .
特性
分子式 |
C7H11ClN2O2S |
|---|---|
分子量 |
222.69 g/mol |
IUPAC名 |
(3-methylsulfonylphenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C7H10N2O2S.ClH/c1-12(10,11)7-4-2-3-6(5-7)9-8;/h2-5,9H,8H2,1H3;1H |
InChIキー |
ZHOVXNVTZGPAFH-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=CC=CC(=C1)NN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


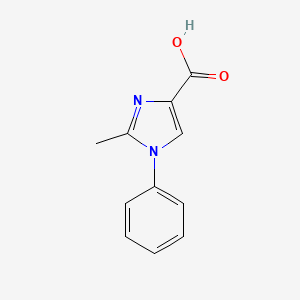

![7-Bromo-8-chloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B13139814.png)

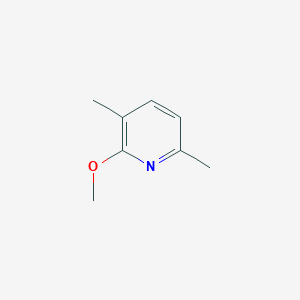
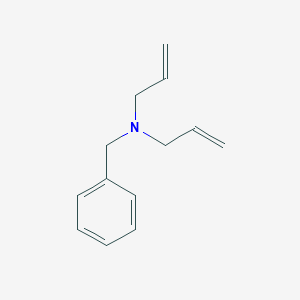
![3-Ethylbenzo[d]isoxazol-7-amine](/img/structure/B13139837.png)
![1-[(2-Chloroprop-2-en-1-yl)oxy]-4-methoxyanthracene-9,10-dione](/img/structure/B13139839.png)

